2-(2,4-Dichlorophenoxy)benzoic acid

Vue d'ensemble

Description

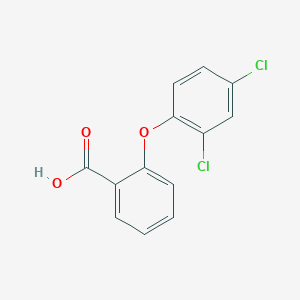

2-(2,4-Dichlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by two chlorine atoms and a phenoxy group. This compound is known for its applications in various fields, including agriculture and scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with benzoic acid derivatives. One common method is the nucleophilic aromatic substitution reaction, where 2,4-dichlorophenol reacts with a benzoic acid derivative in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the liquid-phase oxidation of 2,4-dichlorotoluene. This process involves the use of a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. The reaction is typically carried out at temperatures ranging from 100°C to 220°C, with the presence of a catalyst containing cobalt, manganese, and bromine .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely remove the chlorine atoms.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of less chlorinated benzoic acid derivatives.

Substitution: Formation of substituted benzoic acids with different functional groups.

Applications De Recherche Scientifique

Herbicidal Applications

Mechanism of Action

2-(2,4-Dichlorophenoxy)benzoic acid functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts normal plant growth processes by promoting uncontrolled cell division and elongation, leading to characteristic symptoms such as leaf curling and eventual plant death. This selective action makes it effective against broadleaf weeds while sparing monocots like grasses.

Usage in Agriculture

- Crop Protection : It is widely used in agricultural settings for controlling broadleaf weeds in cereal crops such as wheat and corn. Its application helps improve crop yields by minimizing competition from unwanted flora .

- Forestry and Landscape Management : The compound is also employed in forestry for conifer release, where it selectively targets broadleaf species that compete with conifers .

Plant Growth Regulation

Auxin Analogue

As a synthetic auxin analogue, this compound is utilized in laboratory settings to study plant growth responses. It is often included in plant tissue culture media to promote cell division and differentiation. This application is crucial for research in plant biology and biotechnology, particularly in developing new plant varieties through tissue culture techniques .

Toxicological Studies

Health Implications

The compound is associated with significant toxicity risks. Case studies highlight severe poisoning incidents linked to its use, particularly in regions with high agricultural activity. For instance, a report detailed a case of acute poisoning where ingestion resulted in multi-organ failure despite medical intervention . Such findings underscore the importance of handling this herbicide with care and implementing safety measures during its application.

Potential Therapeutic Applications

Analgesic Research

Recent studies have explored the potential analgesic properties of derivatives related to this compound. Research has suggested that modifications to the chemical structure can yield compounds with lower side effects compared to traditional analgesics like aspirin . This avenue of research may lead to new pain management therapies that are more effective and have fewer gastrointestinal side effects.

Data Table: Comparative Analysis of Herbicides

| Herbicide Name | Active Ingredient | Application Area | Mechanism of Action | Toxicity Level (LD50) |

|---|---|---|---|---|

| This compound | 2,4-Dichlorophenoxyacetic acid | Agricultural crops | Synthetic auxin | 639 mg/kg |

| Glyphosate | N-(phosphonomethyl)glycine | Wide range of crops | Inhibits amino acid synthesis | >5000 mg/kg |

| Dicamba | 3,6-dichloro-2-methoxybenzoic acid | Broadleaf weed control | Synthetic auxin | 1000 mg/kg |

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways:

Auxin Receptor System: The compound acts as a synthetic auxin, mimicking the natural plant hormone auxin.

Reactive Oxygen Species (ROS): The compound induces the production of reactive oxygen species, which play a role in its herbicidal activity.

Comparaison Avec Des Composés Similaires

2-(2,4-Dichlorophenoxy)benzoic acid can be compared with other similar compounds, such as:

2,4-Dichlorophenoxyacetic acid (2,4-D): Both compounds are phenoxy herbicides, but 2,4-Dichlorophenoxyacetic acid is more commonly used as a herbicide.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): This compound has an additional chlorine atom, making it more potent but also more toxic.

Dicamba: Another benzoic acid derivative used as a herbicide, but with different substitution patterns on the benzene ring

These comparisons highlight the unique properties and applications of this compound in various fields.

Activité Biologique

2-(2,4-Dichlorophenoxy)benzoic acid, commonly known as 2,4-D, is a synthetic auxin widely recognized for its herbicidal properties. This compound has garnered significant attention due to its diverse biological activities, including herbicidal effects, potential anti-tumor properties, and implications in environmental toxicity. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of two chlorine atoms and a phenoxy group, which are critical for its biological activity.

Biological Activities

1. Herbicidal Activity

2,4-D functions as a systemic herbicide that targets broadleaf weeds while being less harmful to grasses. It operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of susceptible plants. The mode of action involves absorption through the leaves and translocation to the plant meristems, causing aberrant growth patterns such as stem curling and leaf wilting .

2. Anti-tumor Activity

Recent studies have indicated that derivatives of benzoic acids, including this compound, exhibit anti-tumor properties. For instance, research has shown that certain metal complexes of benzoic acids can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells. In these studies, exposure to varying concentrations of these complexes resulted in significant suppression of cell proliferation .

3. Toxicological Effects

In addition to its herbicidal and potential anti-cancer effects, 2,4-D has been associated with various toxicological impacts on non-target organisms. A case study highlighted severe poisoning in a young female farmer due to suicidal ingestion of 2,4-D. Symptoms included loss of consciousness and organ failure, emphasizing the compound's acute toxicity . Furthermore, studies on aquatic organisms like goldfish revealed metabolic disturbances upon exposure to 2,4-D at environmentally relevant concentrations; however, oxidative stress markers showed no significant changes .

Case Studies

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-8-5-6-12(10(15)7-8)18-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJCZFBHCZXULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476022 | |

| Record name | 2-(2,4-dichlorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86308-86-3 | |

| Record name | 2-(2,4-dichlorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.